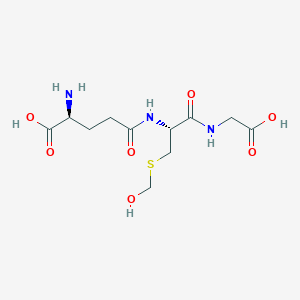

S-(Hydroxymethyl)glutathione

Description

Properties

CAS No. |

32260-87-0 |

|---|---|

Molecular Formula |

C11H19N3O7S |

Molecular Weight |

337.35 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(hydroxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H19N3O7S/c12-6(11(20)21)1-2-8(16)14-7(4-22-5-15)10(19)13-3-9(17)18/h6-7,15H,1-5,12H2,(H,13,19)(H,14,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 |

InChI Key |

PIUSLWSYOYFRFR-BQBZGAKWSA-N |

SMILES |

C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSCO)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the S-(Hydroxymethyl)glutathione Synthesis and Metabolism Pathway

Executive Summary: Formaldehyde, a ubiquitous and highly reactive aldehyde, poses a significant threat to cellular integrity due to its cytotoxicity and carcinogenicity. It is generated both from environmental exposure and as an unavoidable byproduct of essential metabolic processes. Eukaryotic and prokaryotic cells have evolved a sophisticated and highly conserved detoxification system centered on the tripeptide glutathione (GSH). This guide provides a detailed examination of the S-(Hydroxymethyl)glutathione pathway, the primary mechanism for formaldehyde neutralization. We will explore the core biochemistry, the key enzymes driving the pathway, detailed experimental protocols for its study, and its broader implications in health and disease, offering a comprehensive resource for researchers, clinicians, and professionals in drug development.

The Biological Imperative for Formaldehyde Detoxification

Formaldehyde is a potent electrophile that can readily react with biological nucleophiles, including DNA, RNA, and proteins, leading to adduct formation, cross-linking, and cellular damage.[1] Its clearance is therefore essential for cellular survival. The glutathione-dependent pathway represents the principal, high-capacity system for formaldehyde metabolism in virtually all forms of life, from bacteria to humans.[2][3] This pathway efficiently converts toxic formaldehyde into non-toxic formate, which can be safely eliminated or assimilated into one-carbon metabolism.[2][4]

Core Biochemistry of the this compound Pathway

The detoxification of formaldehyde via this pathway is a multi-step process involving three key enzymatic or spontaneous reactions that result in the regeneration of the initial glutathione molecule.

Step 1: Formation of this compound (HMGSH)

The crucial first step involves the capture of formaldehyde by the nucleophilic thiol group of glutathione.[2] This reaction can occur spontaneously in aqueous solution to form the hemithioacetal adduct, this compound.[5][6]

Glutathione + Formaldehyde ⇌ this compound

In some organisms, particularly certain bacteria like Paracoccus denitrificans, this condensation is significantly accelerated by the enzyme This compound synthase (Gfa, EC 4.4.1.22), a carbon-sulfur lyase.[7][8][9] However, the spontaneous nature of this reaction ensures that the pathway remains functional even in organisms lacking a Gfa homolog.[9]

Step 2: Oxidation to S-Formylglutathione

The newly formed this compound is the substrate for the NAD⁺-dependent enzyme This compound dehydrogenase (EC 1.1.1.284).[10] This enzyme catalyzes the oxidation of the hydroxymethyl group to a formyl group, producing S-formylglutathione.[5][11] This enzyme is a member of the Class III alcohol dehydrogenase family, and in humans, it is encoded by the ADH5 gene.[1][12][13] It is highly specific for this compound and exhibits very low activity towards ethanol.[12][14]

This compound + NAD⁺ → S-Formylglutathione + NADH + H⁺

Step 3: Hydrolysis and Regeneration of Glutathione

The final step of the pathway ensures the regeneration of the glutathione pool. The thioester bond in S-formylglutathione is hydrolyzed by the enzyme S-formylglutathione hydrolase (FGH, EC 3.1.2.12), also known as Esterase D.[15][16] This reaction releases formate and a free glutathione molecule, completing the detoxification cycle.[5][17] The regenerated glutathione is now available to capture another molecule of formaldehyde.

S-Formylglutathione + H₂O → Glutathione + Formate

The overall pathway is a highly efficient catalytic cycle where glutathione acts as a carrier to facilitate the conversion of formaldehyde to formate.

Sources

- 1. ADH5 alcohol dehydrogenase 5 (class III), chi polypeptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Studies on the Glutathione-Dependent Formaldehyde-Activating Enzyme from Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a glutathione-dependent formaldehyde dehydrogenase from Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Glutathione-Dependent Detoxification System Is Required for Formaldehyde Resistance and Optimal Survival of Neisseria meningitidis in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. This compound synthase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. ADH5 - Wikipedia [en.wikipedia.org]

- 13. genecards.org [genecards.org]

- 14. uniprot.org [uniprot.org]

- 15. uniprot.org [uniprot.org]

- 16. S-formylglutathione hydrolase - Wikipedia [en.wikipedia.org]

- 17. Crystal Structure and Functional Characterization of an S-Formylglutathione Hydrolase (BuSFGH) from Burkholderiaceae sp. [mdpi.com]

Whitepaper: S-(Hydroxymethyl)glutathione - The Pivotal Intermediate in Glutathione-Dependent Methane Metabolism

Abstract

Formaldehyde, a highly reactive and cytotoxic aldehyde, stands as a central metabolic intermediate in the oxidation of methane and other C1 compounds by methylotrophic microorganisms.[1][2] Its efficient and safe processing is paramount for cellular viability and energy generation. The glutathione-dependent pathway represents a universally conserved strategy for formaldehyde detoxification, converting it to carbon dioxide while generating valuable reducing equivalents. This technical guide delves into the core of this pathway, focusing on its inaugural and pivotal intermediate: S-(Hydroxymethyl)glutathione (HSMGSH). We will explore the enzymatic cascade responsible for its formation and catabolism, provide detailed experimental protocols for its study, and discuss its broader significance in cellular metabolism and potential as a therapeutic target.

The Central Challenge: Formaldehyde Toxicity in Methane Metabolism

Methylotrophs, microorganisms capable of utilizing single-carbon compounds like methane and methanol, generate formaldehyde as a key hub metabolite.[1][2] While essential for routing carbon into biomass and energy pathways, free formaldehyde poses a significant threat due to its high electrophilicity. It readily forms adducts with nucleophiles, leading to non-specific cross-linking of proteins and nucleic acids, causing cellular damage and mutagenesis.[3] Consequently, methylotrophs have evolved sophisticated mechanisms to rapidly sequester and metabolize formaldehyde, ensuring its concentration remains below toxic thresholds.[2][4] The most prominent of these is the glutathione (GSH)-dependent oxidation pathway.

The Glutathione-Dependent Oxidation Pathway: A Step-by-Step Analysis

This linear pathway effectively "chaperones" the reactive aldehyde group of formaldehyde by attaching it to the abundant cellular antioxidant, glutathione, thereby neutralizing its toxicity. The process occurs in a series of enzymatic steps, beginning with the formation of this compound.

Step 1: Formation of this compound (HSMGSH)

The pathway is initiated by the reaction between the thiol group of glutathione and formaldehyde, forming a hemithioacetal, this compound.[5][6]

-

Reaction: Formaldehyde (HCHO) + Glutathione (GSH) ⇌ this compound (HSMGSH)

This reaction can proceed spontaneously within the cell.[1][4] However, in some bacteria, such as Paracoccus denitrificans, the rate of formation is accelerated by the enzyme This compound synthase , also known as glutathione-dependent formaldehyde-activating enzyme (Gfa).[7][8][9] While initially identified as a catalyst based on NMR exchange spectroscopy, further studies suggest Gfa's primary role may be to bind glutathione, potentially acting as a carrier to co-localize it with formaldehyde, rather than directly catalyzing the reaction under all conditions.[10][11][12] The non-essential nature of Gfa in some organisms highlights the efficiency of the spontaneous reaction.[9]

Step 2: NAD⁺-Dependent Oxidation to S-Formylglutathione

HSMGSH, the stabilized intermediate, serves as the specific substrate for the next enzyme in the cascade, This compound dehydrogenase .[13] This enzyme is a member of the Class III alcohol dehydrogenase family (ADH3 in bacteria, ADH5 in humans) and is widely conserved.[13][14][15] It catalyzes the oxidation of the hydroxymethyl group, transferring electrons to NAD⁺.

-

Reaction: this compound + NAD⁺ → S-Formylglutathione + NADH + H⁺

This step is critical as it generates the first molecule of NADH, contributing to the cell's pool of reducing power for energy production.[16]

Step 3: Hydrolysis and Regeneration of Glutathione

The resulting thioester, S-formylglutathione, is then hydrolyzed by S-formylglutathione hydrolase (SFGH) .[17][18] This reaction is crucial for two reasons: it produces formate and, importantly, it regenerates the free glutathione molecule, allowing it to participate in another round of formaldehyde detoxification.[19]

-

Reaction: S-Formylglutathione + H₂O → Formate + Glutathione (GSH)

The catalytic mechanism of SFGH involves a conserved serine hydrolase triad (Ser-His-Asp).[20]

Step 4: Final Oxidation to Carbon Dioxide

In the terminal step of the pathway, the formate generated is oxidized to carbon dioxide by an NAD⁺-dependent formate dehydrogenase .[21][22] This reaction yields a second molecule of NADH, further bolstering the energetic output of the detoxification process.

-

Reaction: Formate + NAD⁺ → CO₂ + NADH + H⁺

The net result of this pathway is the complete oxidation of one molecule of toxic formaldehyde to benign CO₂, with the concomitant production of two molecules of NADH and no net consumption of glutathione.

Figure 1: The Glutathione-Dependent Formaldehyde Oxidation Pathway.

Tabulated Summary of Key Enzymes

For clarity and quick reference, the core enzymes of this pathway are summarized below.

| Enzyme Name | EC Number | Substrate(s) | Product(s) |

| This compound synthase (Gfa) | 4.4.1.22 | Formaldehyde, Glutathione | This compound |

| This compound dehydrogenase | 1.1.1.284 | This compound, NAD⁺ | S-Formylglutathione, NADH, H⁺ |

| S-formylglutathione hydrolase | 3.1.2.12 | S-Formylglutathione, H₂O | Formate, Glutathione |

| Formate dehydrogenase | 1.17.1.9 | Formate, NAD⁺ | CO₂, NADH, H⁺ |

Experimental Protocols for Pathway Analysis

The study of this compound and its associated enzymes requires robust and specific analytical methods. Below are validated protocols for key experimental objectives.

Protocol 1: Quantification of Intracellular this compound via UHPLC-HRMS

This method provides high sensitivity and specificity for the detection and quantification of HSMGSH, as well as related thiols like GSH and its oxidized form (GSSG), from complex biological matrices.[5][23]

Causality Behind Experimental Choices:

-

UHPLC (Ultra-High-Performance Liquid Chromatography): Provides rapid and high-resolution separation of structurally similar small molecules, which is critical for distinguishing HSMGSH from the highly abundant GSH.

-

HRMS (High-Resolution Mass Spectrometry): Allows for exact mass measurement, enabling confident identification of the target analyte and distinguishing it from other molecules with the same nominal mass.

-

Metabolite Quenching: Rapidly halting enzymatic activity with cold solvent is essential to prevent the degradation of labile intermediates like HSMGSH during sample preparation.

Step-by-Step Methodology:

-

Standard Synthesis: Chemically synthesize an this compound standard by reacting a known concentration of glutathione with an excess of formaldehyde in a buffered aqueous solution. Purify and verify the standard's identity and concentration.[5]

-

Cell Culture and Harvest: Grow methylotrophic bacteria or other cells of interest to the desired growth phase (e.g., mid-log). Rapidly harvest a known quantity of cells by centrifugation.

-

Metabolite Extraction & Quenching:

-

Immediately resuspend the cell pellet in a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol).

-

Lyse the cells using physical methods such as bead beating or sonication, ensuring the sample remains cold.

-

Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris.

-

-

Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and evaporate to dryness under a vacuum or nitrogen stream. Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 5% methanol in water).

-

UHPLC Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Employ a gradient elution profile, starting with a high aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

-

-

HRMS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Perform a full scan analysis to detect the exact mass of the protonated HSMGSH molecule ([M+H]⁺).

-

For confirmation, perform tandem MS (MS/MS) to match the fragmentation pattern of the analyte in the sample to that of the pure standard.

-

-

Quantification: Construct a calibration curve using the synthesized HSMGSH standard. Determine the concentration of HSMGSH in the biological samples by comparing its peak area to the standard curve.

Figure 2: Experimental Workflow for UHPLC-HRMS Analysis of HSMGSH.

Protocol 2: Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol measures the enzymatic activity by monitoring the rate of NADH production, which absorbs light at 340 nm.

Causality Behind Experimental Choices:

-

Spectrophotometry: This is a widely available and straightforward technique for measuring the activity of dehydrogenases by tracking the change in absorbance of NAD(P)H.

-

In Situ Substrate Formation: Formaldehyde and GSH are added directly to the assay mix. They spontaneously react to form HSMGSH, the true substrate. This is often more convenient than synthesizing and purifying HSMGSH for routine assays.

-

Controls: Running the reaction without enzyme or without formaldehyde are critical controls to account for any non-enzymatic NADH production or background absorbance changes.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium phosphate, pH 7.5.

-

NAD⁺ Stock: 50 mM in assay buffer.

-

GSH Stock: 100 mM in assay buffer.

-

Formaldehyde Stock: 100 mM in assay buffer.

-

Enzyme Preparation: Purified enzyme or cell-free extract diluted in assay buffer.

-

-

Assay Setup:

-

In a 1 mL quartz cuvette, combine the following:

-

850 µL Assay Buffer

-

50 µL NAD⁺ Stock (Final: 2.5 mM)

-

20 µL GSH Stock (Final: 2 mM)

-

50 µL Enzyme Preparation

-

-

Mix by gentle inversion and place in a spectrophotometer set to 340 nm.

-

-

Reaction Initiation and Measurement:

-

Allow the mixture to equilibrate for 2-3 minutes to obtain a stable baseline reading.

-

Initiate the reaction by adding 30 µL of Formaldehyde Stock (Final: 3 mM).

-

Immediately mix and begin recording the increase in absorbance at 340 nm over time (e.g., for 5 minutes).

-

-

Data Analysis:

-

Determine the linear rate of reaction (ΔAbs/min) from the initial phase of the progress curve.

-

Calculate the specific activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

Activity (U/mg) = (Rate * Total Volume) / (ε * Pathlength * mg of protein).

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Assimilation, dissimilation, and detoxification of formaldehyde, a central metabolic intermediate of methylotrophic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental toxicology of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. formaldehyde oxidation II (glutathione-dependent) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the Glutathione-Dependent Formaldehyde-Activating Enzyme from Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. Formaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 15. ymdb.ca [ymdb.ca]

- 16. uniprot.org [uniprot.org]

- 17. S-formylglutathione hydrolase - Wikipedia [en.wikipedia.org]

- 18. The structure of a putative S-formylglutathione hydrolase from Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Physiological role of the glutathione-dependent formaldehyde dehydrogenase in the methylotrophic yeast Candida boidinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Yeast Methylotrophy: Metabolism, Gene Regulation and Peroxisome Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Localization of S-(Hydroxymethyl)glutathione

Introduction: The Critical Role of S-(Hydroxymethyl)glutathione in Cellular Homeostasis

This compound (HMG) is a pivotal, yet transient, intermediate in the cellular detoxification of formaldehyde, a ubiquitous and highly reactive electrophile.[1][2][3] Formaldehyde poses a significant threat to cellular integrity through its ability to indiscriminately crosslink macromolecules such as DNA and proteins.[4] The formation of HMG represents the initial step in a critical defense pathway, converting the volatile and damaging formaldehyde into a manageable substrate for enzymatic degradation. Understanding the subcellular localization of HMG is paramount for elucidating the spatial dynamics of formaldehyde detoxification and its implications in cellular health and disease. This guide provides a comprehensive overview of the theoretical basis for HMG's cellular distribution and presents detailed methodologies for its empirical determination, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting the Subcellular Niche of HMG

The cellular location of a transient metabolite like HMG is intrinsically linked to the subcellular distribution of its precursors and the enzymes responsible for its synthesis and catabolism.

Precursor Availability: The Ubiquity of Glutathione and Formaldehyde

HMG is formed through the spontaneous, albeit enzyme-facilitated in some organisms, reaction between glutathione (GSH) and formaldehyde.[5] Glutathione is the most abundant non-protein thiol in mammalian cells, with high concentrations found in the cytosol , mitochondria , endoplasmic reticulum , and the nucleus .[5] This widespread distribution of GSH suggests that HMG could potentially be formed in any of these compartments upon formaldehyde exposure.

Enzymatic Machinery: The Gatekeepers of HMG Metabolism

The detoxification of formaldehyde via the HMG pathway is a two-step enzymatic process. The localization of these enzymes provides the strongest indication of where HMG is predominantly metabolized, and therefore, where it is likely to be found.

-

This compound Dehydrogenase (ADH5/GSNOR): This enzyme catalyzes the NAD+-dependent oxidation of HMG to S-formylglutathione.[4][6][7][8] Alcohol dehydrogenase 5 (ADH5), also known as S-nitrosoglutathione reductase (GSNOR), is a highly conserved enzyme.[4][9] Extensive studies have demonstrated that ADH5 is primarily localized to the cytoplasm and the nucleus .[4] Some evidence also suggests a mitochondrial presence.[6][7]

-

S-formylglutathione Hydrolase (ESD): The second step in the pathway is the hydrolysis of S-formylglutathione to formate and GSH, catalyzed by S-formylglutathione hydrolase, also known as Esterase D (ESD).[10][11][12][13] This enzyme is predominantly found in the cytosol .

The predominantly cytosolic and nuclear localization of the HMG metabolic machinery strongly suggests that the cytoplasm is the primary site of HMG formation and turnover, with the nucleus also being a significant location.

Visualizing the Pathway: HMG Metabolism

Caption: The formaldehyde detoxification pathway involving this compound.

Experimental Approaches for Determining HMG Cellular Localization

Directly visualizing the subcellular location of a small, transient molecule like HMG is challenging. Therefore, a multi-pronged approach combining subcellular fractionation with highly sensitive analytical techniques is recommended.

Method 1: Subcellular Fractionation Coupled with UPLC-HRMS

This is the gold standard for quantifying small molecules within different organelles. The principle is to physically separate the cellular compartments and then analyze the content of each fraction.

Rationale for Experimental Choices:

-

Subcellular Fractionation: This technique allows for the isolation of enriched populations of organelles, providing direct evidence of a molecule's presence in a specific compartment.

-

UPLC-HRMS: Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry offers the necessary sensitivity and specificity to detect and quantify low-abundance, transient molecules like HMG in complex biological matrices.[1][2]

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest to 80-90% confluency.

-

Treat cells with a known concentration of formaldehyde (e.g., 100-500 µM) for a short duration (e.g., 5-15 minutes) to induce HMG formation. Include an untreated control.

-

-

Subcellular Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Perform subcellular fractionation using a commercial kit or a well-established protocol to isolate cytosolic, mitochondrial, and nuclear fractions. The use of a Dounce homogenizer and differential centrifugation is a common approach.

-

At each step, take an aliquot for protein quantification (e.g., BCA assay) to normalize the results.

-

-

Metabolite Extraction:

-

To each subcellular fraction, add a pre-chilled extraction solution (e.g., 80% methanol) to quench enzymatic activity and precipitate proteins.

-

Include an internal standard, such as a stable isotope-labeled glutathione, to control for extraction efficiency and instrument variability.[14]

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed to pellet proteins and collect the supernatant containing the metabolites.

-

-

UPLC-HRMS Analysis:

-

Analyze the extracts using a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Use a suitable chromatography column (e.g., HILIC or reversed-phase) to separate HMG from other cellular components.

-

Perform targeted analysis by monitoring the exact mass of HMG.

-

Confirm the identity of HMG by comparing its retention time and fragmentation pattern (MS/MS) to a synthesized HMG standard.[1][2]

-

-

Data Analysis:

-

Quantify the peak area of HMG in each subcellular fraction.

-

Normalize the HMG signal to the protein concentration of each fraction and the internal standard.

-

Compare the relative abundance of HMG in the cytosolic, mitochondrial, and nuclear fractions.

-

Visualizing the Workflow: Subcellular Fractionation & UPLC-HRMS

Sources

- 1. UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells [ri.conicet.gov.ar]

- 4. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione Dynamics in Subcellular Compartments and Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. uniprot.org [uniprot.org]

- 8. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 10. S-Formylglutathione hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. uniprot.org [uniprot.org]

- 14. Analysis of endogenous glutathione-adducts and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and History of S-(Hydroxymethyl)glutathione

Introduction: The Cellular Challenge of Formaldehyde and the Glutathione Defense

Formaldehyde, a highly reactive one-carbon aldehyde, is a ubiquitous environmental pollutant and a natural byproduct of cellular metabolism. Its toxicity stems from its ability to indiscriminately crosslink with biological macromolecules such as proteins and DNA, leading to cellular damage and mutagenesis.[1][2] Eukaryotic and prokaryotic organisms have evolved sophisticated detoxification mechanisms to mitigate the harmful effects of formaldehyde. Central to this defense is the tripeptide glutathione (GSH), the most abundant low-molecular-weight thiol in cells, which plays a critical role in maintaining redox homeostasis and protecting against electrophilic compounds.[2][3][4] This guide delves into the discovery and history of a pivotal molecule in this detoxification pathway: S-(Hydroxymethyl)glutathione (HSMGSH).

Part 1: The Discovery of a Fleeting Intermediate: this compound

The story of this compound is intrinsically linked to the elucidation of the enzymatic pathway responsible for formaldehyde detoxification. Early research recognized that formaldehyde exposure leads to the depletion of cellular GSH.[5] This observation pointed towards a direct reaction between the two molecules. It was established that the nucleophilic thiol group of the cysteine residue in GSH spontaneously reacts with the electrophilic carbonyl carbon of formaldehyde in a reversible, non-enzymatic reaction to form a hemithioacetal adduct, this compound.[1][6][7]

While this reaction can occur spontaneously, some organisms, such as the bacterium Paracoccus denitrificans, possess an enzyme named this compound synthase (also known as glutathione-dependent formaldehyde-activating enzyme or Gfa) that catalyzes this condensation.[8][9][10] This discovery highlighted the biological significance of HSMGSH as the initial product in the glutathione-dependent formaldehyde detoxification pathway.

Part 2: The Enzymatic Machinery for this compound Metabolism

The transient nature of this compound in the cell is due to its rapid enzymatic conversion into less toxic metabolites. Two key enzymes orchestrate this process: this compound dehydrogenase and S-formylglutathione hydrolase.

This compound Dehydrogenase: A Multi-talented Enzyme

The first committed step in the detoxification pathway is the NAD+-dependent oxidation of this compound to S-formylglutathione.[11][12] This reaction is catalyzed by this compound dehydrogenase (EC 1.1.1.284).[13] A significant breakthrough in understanding this enzyme was the discovery that it is identical to the class III alcohol dehydrogenase (ADH3 or ADH5 in humans).[1][11][12] This enzyme exhibits broad substrate specificity, also oxidizing long-chain alcohols.[12]

The kinetic mechanism for the oxidation of this compound by human ADH5 has been determined to be a random bi-bi reaction, where either NAD+ or the substrate can bind to the enzyme first.[14]

Caption: Oxidation of this compound to S-Formylglutathione.

S-formylglutathione Hydrolase: The Final Detoxification Step

The product of the dehydrogenase reaction, S-formylglutathione, is a thioester that is subsequently and irreversibly hydrolyzed to formate and glutathione by the enzyme S-formylglutathione hydrolase (SFGH; EC 3.1.2.12).[11][15][16] This reaction regenerates the free glutathione pool, allowing it to participate in further detoxification reactions. SFGH belongs to the serine hydrolase superfamily and utilizes a catalytic triad of serine, histidine, and aspartate to effect catalysis.[17] The structure of SFGH reveals a typical α/β hydrolase fold.[16]

Caption: Hydrolysis of S-Formylglutathione to Glutathione and Formate.

Part 3: The Complete Glutathione-Dependent Formaldehyde Detoxification Pathway

The sequential action of spontaneous adduct formation, oxidation, and hydrolysis constitutes a highly efficient pathway for the detoxification of formaldehyde. This pathway is conserved across a wide range of organisms, from bacteria to plants and humans, underscoring its fundamental biological importance.[6][7][18]

Caption: The complete glutathione-dependent formaldehyde detoxification pathway.

Part 4: Physiological Roles and Disease Implications

The glutathione-dependent formaldehyde detoxification pathway is crucial for cellular survival. In humans, deficiencies in this pathway can lead to an accumulation of formaldehyde, resulting in cellular damage.[2] The importance of this pathway is highlighted by its role in protecting against the toxic effects of formaldehyde from both endogenous and exogenous sources.[1] In plants, this pathway is essential for normal growth and development, and overexpression of the enzymes involved can enhance formaldehyde tolerance.[18][19] In the pathogenic fungus Magnaporthe oryzae, the this compound dehydrogenase is also involved in nitric oxide metabolism and is essential for full virulence.[20]

Part 5: A Practical Guide for Researchers

For scientists and drug development professionals studying formaldehyde metabolism and related toxicities, the ability to synthesize and analyze this compound is essential.

Chemical Synthesis of this compound

A straightforward method for the chemical synthesis of this compound has been described, allowing for the production of this key intermediate for in vitro studies.[3][21]

Protocol for Chemical Synthesis of this compound

-

Dissolution of Glutathione: Dissolve reduced glutathione (GSH) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). The concentration of GSH can be in the range of 10-50 mM.

-

Addition of Formaldehyde: Add a molar excess of formaldehyde to the GSH solution. A 2 to 5-fold molar excess is typically sufficient.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period, typically ranging from 30 minutes to a few hours. The reaction progress can be monitored by analytical techniques such as HPLC.

-

Purification (Optional): If a highly pure standard is required, the reaction mixture can be purified using techniques like reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.[8]

Analytical Methodologies for Detection and Quantification

Several analytical techniques are available for the detection and quantification of this compound and related metabolites in biological samples.

| Analytical Technique | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Robust, widely available. | May require derivatization for sensitive detection.[22] |

| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio. | High sensitivity and specificity. | Higher equipment cost.[23][24] |

| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) | Combines high-resolution separation with accurate mass detection. | Excellent for complex biological matrices.[3][21] | Requires specialized instrumentation and expertise. |

| Enzymatic Assays | Coupled enzyme reactions leading to a measurable product. | Cost-effective, high throughput. | Can be prone to interference.[24] |

Protocol for UHPLC-HRMS Analysis of this compound

-

Sample Preparation: Extract metabolites from cells or tissues using a suitable solvent (e.g., methanol/acetonitrile/water mixture). Centrifuge to remove cellular debris.

-

Chromatographic Separation: Inject the sample extract onto a reversed-phase UHPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Couple the UHPLC system to a high-resolution mass spectrometer operating in positive or negative ion mode. Monitor for the specific m/z of this compound and its fragmentation pattern for confirmation.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Generate a standard curve with synthesized this compound.

Caption: A typical analytical workflow for the detection of this compound.

Conclusion and Future Perspectives

The discovery of this compound and the elucidation of its metabolic pathway have been pivotal in understanding the cellular mechanisms of formaldehyde detoxification. This seemingly simple adduct of glutathione and formaldehyde is at the heart of a highly conserved and essential biological process. Future research in this area may focus on the regulation of this pathway under various physiological and pathological conditions, the development of novel therapeutic strategies to modulate its activity for the treatment of diseases associated with formaldehyde toxicity, and further exploration of its roles beyond formaldehyde detoxification, such as in nitric oxide signaling. The in-depth understanding of the discovery and history of this compound provides a solid foundation for continued investigation into this critical area of cellular biochemistry and toxicology.

References

-

ROLE OF GLUTATHIONE IN FORMALDEHYDE METABOLISM AND TOXICITY. DigitalCommons@TMC - Texas Medical Center. Available at: [Link]

-

Kinetic Mechanism of Human Glutathione-Dependent Formaldehyde Dehydrogenase. ACS Publications. Available at: [Link]

-

Evidence for the identity of glutathione-dependent formaldehyde dehydrogenase and class III alcohol dehydrogenase. CORE. Available at: [Link]

-

Overview of glutathione-dependent formaldehyde metabolism. ResearchGate. Available at: [Link]

-

Enhanced Formaldehyde Detoxification by Overexpression of Glutathione-Dependent Formaldehyde Dehydrogenase from Arabidopsis. Oxford Academic. Available at: [Link]

-

Evidence for the identity of glutathione-dependent formaldehyde dehydrogenase and class III alcohol dehydrogenase. PubMed. Available at: [Link]

-

Possible reaction mechanism of the hydrolysis of S -formylglutathione... ResearchGate. Available at: [Link]

-

A Glutathione-Dependent Detoxification System Is Required for Formaldehyde Resistance and Optimal Survival of Neisseria meningitidis in Biofilms. PubMed Central. Available at: [Link]

-

Positive and negative transcriptional regulators of glutathione-dependent formaldehyde metabolism. PubMed. Available at: [Link]

-

Enhanced Formaldehyde Detoxification by Overexpression of Glutathione-Dependent Formaldehyde Dehydrogenase from Arabidopsis. Plant Physiology. Available at: [Link]

-

Characterization of a glutathione-dependent formaldehyde dehydrogenase from Rhodobacter sphaeroides. PubMed Central. Available at: [Link]

-

Formation of S-hydroxymethylglutathione (GSCH 2 OH) from formaldehyde and GSH. ResearchGate. Available at: [Link]

-

UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells. PubMed. Available at: [Link]

-

This compound synthase. Wikipedia. Available at: [Link]

-

UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells. Springer Nature Experiments. Available at: [Link]

-

S-formylglutathione hydrolase. Wikipedia. Available at: [Link]

-

3 Formaldehyde oxidation/dissimilation pathways. ResearchGate. Available at: [Link]

-

Endogenous formaldehyde scavenges cellular glutathione resulting in redox disruption and cytotoxicity. PubMed. Available at: [Link]

-

Enzymes Involved in Processing Glutathione Conjugates. PubMed Central. Available at: [Link]

-

Crystal Structure and Functional Characterization of an S-Formylglutathione Hydrolase (BuSFGH) from Burkholderiaceae sp. MDPI. Available at: [Link]

-

Kinetic mechanism of human glutathione-dependent formaldehyde dehydrogenase. PubMed. Available at: [Link]

-

The structure of a putative S-formylglutathione hydrolase from Agrobacterium tumefaciens. PubMed Central. Available at: [Link]

-

An this compound dehydrogenase is involved in conidiation and full virulence in the rice blast fungus Magnaporthe oryzae. PubMed. Available at: [Link]

-

This compound dehydrogenase. Wikipedia. Available at: [Link]

-

Synthesis of hydroxymethylglutathione from glutathione and L-serine catalyzed by carboxypeptidase Y. PubMed. Available at: [Link]

-

An this compound Dehydrogenase Is Involved in Conidiation and Full Virulence in the Rice Blast Fungus Magnaporthe oryzae. PubMed Central. Available at: [Link]

-

This compound (YMDB00172). Yeast Metabolome Database. Available at: [Link]

-

Showing Compound this compound (FDB023393). FooDB. Available at: [Link]

-

Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. Available at: [Link]

-

Analytical methods to investigate glutathione and related compounds in biological and pathological processes. PubMed. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

ANALYTICAL TECHNIQUES FOR GLUTATHIONE DETECTION. Rass Biosolution. Available at: [Link]

-

Glutathione: Overview of its protective roles, measurement, and biosynthesis. PubMed Central. Available at: [Link]

-

This compound dehydrogenase (P32771). Yeast Metabolome Database. Available at: [Link]

-

S-Hydroxymethylglutathione. PubChem. Available at: [Link]

-

Physiological role of S-formylglutathione hydrolase in C(1) metabolism of the methylotrophic yeast Candida boidinii. PubMed. Available at: [Link]

-

The Role of S-Glutathionylation in Health and Disease: A Bird's Eye View. MDPI. Available at: [Link]

-

SFA1 - this compound dehydrogenase. UniProt. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Endogenous formaldehyde scavenges cellular glutathione resulting in redox disruption and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "ROLE OF GLUTATHIONE IN FORMALDEHYDE METABOLISM AND TOXICITY" by ROBERT H KU [digitalcommons.library.tmc.edu]

- 6. researchgate.net [researchgate.net]

- 7. A Glutathione-Dependent Detoxification System Is Required for Formaldehyde Resistance and Optimal Survival of Neisseria meningitidis in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Evidence for the identity of glutathione-dependent formaldehyde dehydrogenase and class III alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. Kinetic mechanism of human glutathione-dependent formaldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. S-formylglutathione hydrolase - Wikipedia [en.wikipedia.org]

- 16. The structure of a putative S-formylglutathione hydrolase from Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal Structure and Functional Characterization of an S-Formylglutathione Hydrolase (BuSFGH) from Burkholderiaceae sp. [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. An this compound dehydrogenase is involved in conidiation and full virulence in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 22. Analytical methods to investigate glutathione and related compounds in biological and pathological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. rass-biosolution.com [rass-biosolution.com]

S-(Hydroxymethyl)glutathione in Prokaryotic vs. Eukaryotic Cells: A Technical Guide

Abstract

S-(Hydroxymethyl)glutathione (HMG) is a pivotal, yet often overlooked, intermediate in the universally conserved pathway for formaldehyde detoxification. This technical guide provides an in-depth comparative analysis of the synthesis, degradation, and physiological roles of HMG in prokaryotic and eukaryotic cells. We will explore the key enzymatic players—glutathione-dependent formaldehyde dehydrogenase (GSH-FDH) and S-formylglutathione hydrolase (SFGH)—highlighting the subtle yet significant differences in their structure, kinetics, and regulation across these domains of life. Furthermore, this guide delves into the expanding functional repertoire of this pathway, including its critical role in nitric oxide metabolism. Detailed experimental protocols for the detection and quantification of HMG and its associated enzyme activities are provided to equip researchers, scientists, and drug development professionals with the necessary tools to investigate this fundamental biological process.

Introduction: The Ubiquity and Importance of this compound

Formaldehyde is a highly reactive and cytotoxic aldehyde that is encountered by virtually all living organisms, arising from both endogenous metabolic processes and environmental sources[1][2]. To mitigate its toxicity, a highly conserved detoxification pathway has evolved, centered around the tripeptide glutathione (GSH). The initial step in this pathway is the formation of this compound (HMG), a hemithioacetal adduct of formaldehyde and GSH. While this reaction can occur spontaneously, there is evidence for enzymatic catalysis in some prokaryotes[3]. HMG serves as the true substrate for a cascade of enzymes that ultimately convert formaldehyde to the less toxic formate[2]. This pathway is not only essential for survival in the presence of formaldehyde but is also increasingly recognized for its involvement in other critical cellular processes, including the regulation of nitric oxide signaling[4][5][6]. Understanding the nuances of HMG metabolism in prokaryotes versus eukaryotes is crucial for fields ranging from microbiology and environmental science to cancer biology and drug development[7][8].

The Core Metabolic Pathway: A Tale of Two Domains

The fundamental enzymatic steps for HMG metabolism are conserved across prokaryotes and eukaryotes. However, a closer examination reveals domain-specific adaptations in enzyme structure, kinetics, and regulation.

Formation of this compound

The formation of HMG from glutathione and formaldehyde is a rapid and reversible reaction. In both prokaryotic and eukaryotic systems, this is largely considered a spontaneous, non-enzymatic process[2].

-

Prokaryotes: While spontaneous formation is the primary route, some bacteria, such as Paracoccus denitrificans, possess a glutathione-dependent formaldehyde-activating enzyme (Gfa) that can catalyze this reaction[3]. This suggests that under certain conditions, prokaryotes may have a regulated mechanism to enhance the initial trapping of formaldehyde.

-

Eukaryotes: In eukaryotic cells, the formation of HMG is predominantly a spontaneous chemical reaction, driven by the high intracellular concentrations of glutathione[2].

Oxidation of HMG by Glutathione-Dependent Formaldehyde Dehydrogenase (GSH-FDH)

The oxidation of HMG to S-formylglutathione is catalyzed by glutathione-dependent formaldehyde dehydrogenase (GSH-FDH), a member of the medium-chain dehydrogenase/reductase (MDR) superfamily[9]. This enzyme is also widely known as Class III alcohol dehydrogenase (ADH3)[10][11].

-

Prokaryotic GSH-FDH: In bacteria like Escherichia coli, GSH-FDH is a homodimer with a high specific activity for HMG[12]. The regulation of its expression can be tightly controlled. For instance, in Rhodobacter sphaeroides, the gene encoding GSH-FDH (adhI) is part of an operon and its transcription is modulated by both positive and negative regulatory systems in response to formaldehyde levels[13].

-

Eukaryotic GSH-FDH: Human and yeast GSH-FDH also exist as homodimers and exhibit a high degree of sequence homology to their prokaryotic counterparts[4][5][12]. The kinetic mechanism of the human enzyme has been characterized as random bi-bi, allowing for flexibility in substrate binding[1][2]. In yeast, the expression of the ADH3 gene is subject to glucose repression[9][10].

The following diagram illustrates the core metabolic pathway of HMG.

Caption: The core metabolic pathway of this compound.

Hydrolysis of S-Formylglutathione by S-Formylglutathione Hydrolase (SFGH)

The final enzymatic step is the hydrolysis of S-formylglutathione to formate and the regeneration of GSH, catalyzed by S-formylglutathione hydrolase (SFGH).

-

Prokaryotic SFGH: In E. coli, there are two identified SFGHs, FrmB and YeiG, which share significant sequence identity but differ in their regulation; FrmB expression is induced by formaldehyde, while YeiG is constitutively expressed[5][14]. These enzymes possess a canonical alpha/beta-hydrolase fold and a classic Ser-His-Asp catalytic triad[5][14].

-

Eukaryotic SFGH: The yeast Saccharomyces cerevisiae also possesses an SFGH with high sequence identity to the bacterial enzymes, confirming the conserved structure and catalytic mechanism[5][14]. Human esterase D has been identified as an SFGH, highlighting its role in this fundamental detoxification pathway[15].

| Enzyme | Organism | Km (S-formylglutathione) | Regulation |

| SFGH (FrmB) | E. coli | 0.41-0.43 mM | Induced by formaldehyde |

| SFGH (YeiG) | E. coli | 0.41-0.43 mM | Constitutively expressed |

Table 1: Kinetic and regulatory comparison of E. coli S-formylglutathione hydrolases.[5][14]

Beyond Detoxification: The Role in Nitric Oxide Metabolism

A significant discovery has been the potent S-nitrosoglutathione (GSNO) reductase activity of GSH-FDH in eukaryotes[4][5][6]. GSNO is a major bioactive reservoir of nitric oxide (NO), a critical signaling molecule. By reducing GSNO, GSH-FDH plays a key role in modulating NO homeostasis and protecting against nitrosative stress[16].

-

Eukaryotic GSNO Reductase Activity: Both human and yeast GSH-FDH exhibit remarkably high catalytic efficiency for GSNO, even surpassing that for their traditional substrate, HMG[4][5][6]. This suggests a primary physiological role in regulating NO signaling. The enzyme's localization in both the cytoplasm and nucleus in yeast points to a role in modulating NO signaling in multiple cellular compartments[4][5].

-

Prokaryotic Perspective: While the GSNO reductase activity of GSH-FDH is well-established in eukaryotes, its significance in prokaryotes is an area of active research. Given the conservation of the enzyme, it is plausible that prokaryotic GSH-FDH also participates in NO metabolism, which is crucial for various bacterial processes, including pathogenesis and biofilm formation.

Functional Implications and Disease Relevance

The HMG pathway has profound implications for cellular health and disease in both prokaryotes and eukaryotes.

Prokaryotes: Antibiotic Resistance and Pathogenesis

In the prokaryotic world, glutathione metabolism, and by extension the HMG pathway, is linked to antibiotic resistance.

-

Antibiotic Resistance: Intracellular GSH levels have been associated with antibiotic susceptibility in bacteria such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA)[4]. Exogenous GSH can even exhibit antibacterial activity and synergize with conventional antibiotics[4][11]. This suggests that targeting GSH metabolism could be a viable strategy to combat antibiotic resistance.

-

Pathogenesis: The ability to detoxify formaldehyde is crucial for pathogenic bacteria that encounter this aldehyde during host-pathogen interactions.

Eukaryotes: Cancer and Neurodegenerative Diseases

In eukaryotes, dysregulation of the HMG pathway is implicated in various pathologies.

-

Cancer: Cancer cells often exhibit elevated levels of GSH, which contributes to their resistance to chemotherapy and radiotherapy[7][8][17]. The HMG pathway, by regenerating GSH, can indirectly support the survival of cancer cells. Therefore, inhibiting enzymes in this pathway is a potential therapeutic strategy.

-

Neurodegenerative Diseases: Formaldehyde is implicated in the pathology of neurodegenerative diseases like Alzheimer's. Efficient detoxification via the HMG pathway is crucial for neuronal health.

Experimental Protocols

This section provides detailed methodologies for the investigation of HMG and its associated enzymes.

Detection and Quantification of this compound by HPLC

This protocol is adapted for the analysis of HMG in bacterial cell lysates.

Materials:

-

Perchloric acid (PCA)

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B)

Procedure:

-

Sample Preparation:

-

Harvest bacterial cells by centrifugation.

-

Resuspend the cell pellet in ice-cold 5% PCA to lyse the cells and precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with 98% Solvent A and 2% Solvent B.

-

Inject the sample.

-

Elute with a linear gradient to 100% Solvent B over 20 minutes.

-

Monitor the absorbance at 214 nm.

-

Quantify HMG by comparing the peak area to a standard curve of synthesized HMG.

-

A similar protocol can be adapted for eukaryotic cells, with initial cell lysis using appropriate methods (e.g., sonication or freeze-thaw cycles) followed by PCA precipitation.

Spectrophotometric Assay for S-Formylglutathione Hydrolase (SFGH) Activity

This assay measures the decrease in absorbance at 240 nm due to the hydrolysis of the thioester bond in S-formylglutathione.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

S-formylglutathione (substrate)

-

Cell lysate (prokaryotic or eukaryotic)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and the cell lysate in a quartz cuvette.

-

Incubate at 25°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding S-formylglutathione to a final concentration of 0.5 mM.

-

Immediately monitor the decrease in absorbance at 240 nm for 5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of S-formylglutathione at 240 nm.

Assay for Glutathione-Dependent Formaldehyde Dehydrogenase (GSH-FDH) Activity

This assay measures the production of NADH by monitoring the increase in absorbance at 340 nm.

Materials:

-

Sodium pyrophosphate buffer (100 mM, pH 8.0)

-

Glutathione (GSH)

-

Formaldehyde

-

NAD+

-

Cell lysate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing sodium pyrophosphate buffer, GSH, and NAD+ in a quartz cuvette.

-

Add the cell lysate and incubate at 25°C for 5 minutes.

-

Initiate the reaction by adding formaldehyde.

-

Monitor the increase in absorbance at 340 nm for 5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm.

The following diagram outlines the experimental workflow for studying HMG metabolism.

Caption: Experimental workflow for the analysis of HMG metabolism.

Conclusion and Future Directions

The this compound pathway represents a fundamental and highly conserved mechanism for cellular defense against formaldehyde toxicity. While the core enzymatic machinery is shared between prokaryotes and eukaryotes, there are important distinctions in their regulation and, in some cases, their substrate preferences, particularly concerning S-nitrosoglutathione. These differences offer potential avenues for the development of targeted therapies, such as novel antibiotics that exploit prokaryote-specific features of this pathway, or cancer treatments that inhibit the enhanced GSH metabolism in tumor cells.

Future research should focus on a more detailed comparative analysis of the kinetic parameters and regulatory networks of the HMG pathway enzymes across a wider range of prokaryotic and eukaryotic species. Elucidating the full extent of the interplay between this pathway and nitric oxide signaling in bacteria is another exciting frontier. Such investigations will undoubtedly deepen our understanding of this essential metabolic route and its broad implications for health and disease.

References

- Fernández, M. R., & Biosca, J. A. (2003). S-nitrosoglutathione reductase activity of human and yeast glutathione-dependent formaldehyde dehydrogenase and its nuclear and cytoplasmic localisation. Cellular and Molecular Life Sciences CMLS, 60(5), 1013-1018.

- de la Fuente, J. L., & Parés, X. (2003). S-nitrosoglutathione reductase activity of human and yeast glutathione-dependent formaldehyde dehydrogenase and its nuclear and cytoplasmic localisation. Cellular and Molecular Life Sciences, 60(5), 1013-1018.

- Inoue, Y., & Kimura, A. (1995). S-formylglutathione hydrolase. Methods in enzymology, 252, 279-284.

- Liu, L., & Hausladen, A. (2001).

- Edenberg, H. J. (2010). Transcriptional regulation of the human alcohol dehydrogenases and alcoholism. Indiana University.

- Sanghani, P. C., & Hurley, T. D. (2000). Kinetic mechanism of human glutathione-dependent formaldehyde dehydrogenase. Biochemistry, 39(35), 10747-10755.

- Gutheil, W. G., & Holmquist, B. (1992). Purification, characterization, and partial sequence of the glutathione-dependent formaldehyde dehydrogenase from Escherichia coli. Biochemistry, 31(2), 475-481.

- Sanghani, P. C., & Robinson, H. (2000). Kinetic mechanism of human glutathione-dependent formaldehyde dehydrogenase. Biochemistry, 39(35), 10747-10755.

- Barber, R. D., & Donohue, T. J. (2006). Positive and negative transcriptional regulators of glutathione-dependent formaldehyde metabolism. Journal of bacteriology, 188(12), 4381-4390.

- González, C., & Cerdán, M. E. (2006). Molecular basis of formaldehyde detoxification. Characterization of two S-formylglutathione hydrolases from Escherichia coli, FrmB and YeiG. Journal of Biological Chemistry, 281(20), 14514-14522.

- Sakamoto, A., & Ueda, M. (2002). Arabidopsis glutathione-dependent formaldehyde dehydrogenase is an S-nitrosoglutathione reductase. FEBS letters, 515(1-3), 20-24.

- De Smidt, O., & Patterton, H. G. (2015). Fungal Alcohol Dehydrogenases: Physiological Function, Molecular Properties, Regulation of Their Production, and Biotechnological Potential. Journal of fungi (Basel, Switzerland), 1(2), 205–228.

- Koivusalo, M., & Uotila, L. (1989). Evidence for the identity of glutathione-dependent formaldehyde dehydrogenase and class III alcohol dehydrogenase. FEBS letters, 257(1), 113-115.

- Bansal, A., & Simon, M. C. (2018). Glutathione metabolism in cancer progression and treatment resistance. The Journal of cell biology, 217(7), 2291–2303.

- Stomberski, C. T., & Hess, D. T. (2011). The role of a formaldehyde dehydrogenase-glutathione pathway in protein S-nitrosation in mammalian cells. The Journal of biological chemistry, 286(47), 40877–40885.

- Vorholt, J. A. (2002). Cofactor-dependent pathways of formaldehyde oxidation in methylotrophic bacteria. Archives of microbiology, 178(4), 239–249.

- de la Torre, F., & Lu, J. (2015). Alcohol dehydrogenase gene ADH3 activates glucose alcoholic fermentation in genetically engineered Dekkera bruxellensis yeast. Applied microbiology and biotechnology, 99(24), 10555–10565.

- McClintick, J. N. (2010). Transcriptional regulation of the human alcohol dehydrogenases and alcoholism.

- Monge, M. E., & Pontel, L. B. (2023). UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells. Methods in molecular biology (Clifton, N.J.), 2647, 145–158.

- Newton, G. L., & Fahey, R. C. (2012). Glutathione analogs in prokaryotes. Biochimica et biophysica acta, 1820(5), 633–642.

- Lee, C., & Kim, T. D. (2019). Structural and functional characterization of a novel cold-active S-formylglutathione hydrolase (SfSFGH) homolog from Shewanella frigidimarina, a psychrophilic bacterium. Enzyme and microbial technology, 128, 109312.

- Lu, S. C. (2013). The Glutathione System: A Journey from Cyanobacteria to Higher Eukaryotes. Antioxidants & redox signaling, 18(11), 1269–1275.

- Ke, H., & FDA. (2023). Validation of an HPLC-UV method for the analysis of glutathione and its impurities. Journal of pharmaceutical and biomedical analysis, 229, 115334.

- Le Pape, E., & Siest, G. (1998). Rapid spectrophotometric method for serum glutathione S-transferases activity.

- Omeir, R. L., & Bradshaw, H. B. (2004). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical biochemistry, 333(1), 163–169.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column. Retrieved from [Link]

- Wiechert, W. (2010). Metabolic flux analysis in eukaryotes. Current opinion in biotechnology, 21(1), 63–69.

- Khan, M. I., & Ahmad, A. (2013). A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells.

-

Eagle Biosciences. (n.d.). Glutathione HPLC Assay. Retrieved from [Link]

- Li, W., & Zhang, H. (2022). Combined transcriptome and metabolome reveal glutathione metabolism plays a critical role in resistance to salinity in rice landraces HD961. Frontiers in plant science, 13, 969611.

Sources

- 1. Kinetic mechanism of human glutathione-dependent formaldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADH3 | SGD [yeastgenome.org]

- 3. Untargeted metabolomics links glutathione to bacterial cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-nitrosoglutathione reductase activity of human and yeast glutathione-dependent formaldehyde dehydrogenase and its nuclear and cytoplasmic localisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-nitrosoglutathione reductase activity of human and yeast glutathione-dependent formaldehyde dehydrogenase and its nuclear and cytoplasmic localisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-nitrosoglutathione reductase activity of human and yeast glutathione-dependent formaldehyde dehydrogenase and its nuclear and cytoplasmic localisation | Semantic Scholar [semanticscholar.org]

- 7. S-Formylglutathione hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of an HPLC-UV method for the analysis of glutathione and its impurities | FDA [fda.gov]

- 9. Alcohol dehydrogenase gene ADH3 activates glucose alcoholic fermentation in genetically engineered Dekkera bruxellensis yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fungal Alcohol Dehydrogenases: Physiological Function, Molecular Properties, Regulation of Their Production, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence for the identity of glutathione-dependent formaldehyde dehydrogenase and class III alcohol dehydrogenase [pubmed.ncbi.nlm.nih.gov]

- 12. Purification, characterization, and partial sequence of the glutathione-dependent formaldehyde dehydrogenase from Escherichia coli: a class III alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and characterization of a novel formaldehyde dehydrogenase in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular basis of formaldehyde detoxification. Characterization of two S-formylglutathione hydrolases from Escherichia coli, FrmB and YeiG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. The role of a formaldehyde dehydrogenase-glutathione pathway in protein S-nitrosation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to S-(Hydroxymethyl)glutathione: Physiological Concentrations, Metabolism, and Quantification

Abstract

S-(Hydroxymethyl)glutathione (HMG) is a pivotal yet transient intermediate in the cellular detoxification of formaldehyde, a ubiquitous and toxic electrophile. Formed from the spontaneous reaction of glutathione (GSH) and formaldehyde, HMG is the primary substrate for the class III alcohol dehydrogenase (ADH3), also known as formaldehyde dehydrogenase, which initiates the enzymatic neutralization of formaldehyde to formate. Understanding the physiological concentrations of HMG is critical for toxicological studies, research into formaldehyde-related pathologies, and the development of therapeutic strategies targeting cellular redox homeostasis. This guide provides a comprehensive overview of HMG, detailing its biochemical significance, the challenges and methodologies for its quantification, its metabolic pathway, and its broader implications in cellular health and disease for researchers, scientists, and drug development professionals.

Introduction to this compound (HMG)

Formaldehyde is a highly reactive and cytotoxic compound generated from both endogenous metabolic processes and exogenous environmental exposures.[1] Its toxicity stems from its ability to indiscriminately crosslink macromolecules like proteins and DNA.[2] To mitigate this threat, cells have evolved a sophisticated detoxification system in which the tripeptide glutathione (GSH) plays a central role.[3]

Glutathione is the most abundant non-protein thiol in cells, with concentrations typically ranging from 1 to 10 mM.[4][5] Its nucleophilic thiol group readily and spontaneously reacts with the electrophilic carbon of formaldehyde to form this compound (HMG).[1][6] This initial reaction effectively sequesters the toxic aldehyde into a more stable, less reactive form.[7] While this condensation can occur non-enzymatically, some bacteria possess an enzyme, this compound synthase, that accelerates this process.[8][9][10]

HMG itself is a key metabolic intermediate, serving as the direct substrate for the primary formaldehyde detoxification pathway.[6][11] Its transient nature and the efficiency of its subsequent metabolism have made quantifying its precise physiological concentrations a significant analytical challenge.

The Central Role of HMG in Formaldehyde Detoxification

The detoxification of formaldehyde is a two-step enzymatic process that critically relies on the initial formation of HMG.

-

Oxidation of HMG: HMG is oxidized by the NAD+-dependent enzyme this compound dehydrogenase, which is identical to class III alcohol dehydrogenase (ADH3) or ADH5 in humans.[7][12][13] This reaction converts HMG to S-formylglutathione.[7]

-

Hydrolysis of S-formylglutathione: The resulting thioester, S-formylglutathione, is then hydrolyzed by the enzyme S-formylglutathione hydrolase (SFGH), also known as Esterase D.[14][15][16] This step yields formate and regenerates the free glutathione molecule, which can then participate in another round of detoxification.[14][17]

This pathway is remarkably conserved across biological domains, from bacteria to humans, underscoring its fundamental importance in cellular defense.[2]

Metabolic Pathway Diagram

The following diagram illustrates the glutathione-dependent formaldehyde detoxification pathway, highlighting the central position of HMG.

Caption: Glutathione-dependent formaldehyde detoxification pathway.

Physiological Concentrations of HMG: A Complex Picture

Directly measuring the steady-state physiological concentrations of HMG is notoriously difficult due to its rapid enzymatic turnover and inherent instability. Consequently, there is limited quantitative data available in the literature. Most studies focus on the flux through the pathway or the concentrations of the more stable endpoint, formate, or the precursor, GSH.

The cellular concentration of HMG is a dynamic equilibrium dependent on:

-

The intracellular concentrations of its precursors, formaldehyde and GSH.

-

The rate of its spontaneous and/or enzyme-assisted formation.

-

The catalytic efficiency and expression level of ADH3/ADH5.

While specific molar concentrations are seldom reported, it is understood that exposure to formaldehyde leads to a depletion of the cellular GSH pool, indicating the formation of HMG and its subsequent metabolites.[3] For instance, in GCLM -/- mice, which have a 70-90% reduction in basal GSH levels, the capacity for formaldehyde detoxification is presumably altered, highlighting the dependency of HMG formation on GSH availability.[18] The concentration of GSH itself varies significantly by tissue, reaching up to 10 mM in hepatocytes, which are central to detoxification processes.[4] This suggests that tissues with high GSH levels, like the liver, have a greater capacity to form HMG upon formaldehyde exposure.

| Biological Matrix | Condition | Reported Concentration | Key Insight | Reference |

| Human Blood | Endogenous | ~0.1 mM (Formaldehyde) | Provides a baseline for the potential formation of HMG. | [1] |

| Human Cells | General | ~5 mM (GSH) | High GSH concentration creates a favorable environment for HMG formation. | [1] |

| Hepatocytes | Endogenous | Up to 10 mM (GSH) | The liver has a high capacity for GSH synthesis and HMG formation. | [4] |

| Plasma | Endogenous | Micromolar range (GSH) | Lower extracellular capacity for HMG formation. | [4] |

Methodologies for HMG Quantification

The quantification of HMG requires specialized analytical techniques that can handle its low stability and distinguish it from a complex biological matrix. The "gold standard" approach is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Rationale for LC-MS/MS

-

Specificity: Tandem mass spectrometry (MS/MS) provides unparalleled specificity by monitoring a specific precursor-to-product ion transition for HMG, minimizing interference from other cellular components.

-

Sensitivity: LC-MS/MS can achieve limits of quantification in the nanomolar range, which is essential for detecting transient intermediates like HMG.[19]

-

Simultaneous Analysis: This technique allows for the concurrent measurement of related metabolites in the pathway, such as GSH and its oxidized form (GSSG), providing a comprehensive snapshot of the cellular redox state.[6][11][20]

Experimental Protocol: UHPLC-HRMS for HMG, GSH, and GSSG Analysis

This protocol is adapted from established methods for analyzing GSH and related thiols.[6][11][19]

I. Sample Preparation (Critical for Stability)

-

Causality: The primary challenge in HMG quantification is preventing its degradation and the autooxidation of GSH during sample processing.[21][22] Rapid quenching of metabolic activity and immediate derivatization of free thiols are paramount for accuracy.

-

Protocol:

-

Cell Harvesting: Aspirate culture medium and immediately wash cells with ice-cold phosphate-buffered saline (PBS).

-

Metabolic Quenching: Immediately add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the culture plate. This simultaneously quenches enzymatic reactions and precipitates proteins.

-

Thiol Derivatization (Self-Validation Step): To accurately measure GSH and prevent its artifactual oxidation, include a thiol-alkylating agent like N-Ethylmaleimide (NEM) in the extraction solvent.[19] NEM forms a stable adduct with GSH (GS-NEM), preventing its conversion to GSSG. Note: This step stabilizes GSH but will not preserve HMG. For HMG analysis, NEM should be omitted, and samples must be processed immediately at low temperatures.

-

Cell Lysis & Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Protein Removal: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[21]

-

Supernatant Collection: Carefully collect the supernatant for analysis. For long-term storage, samples should be stored at -80°C.[22]

-

II. UHPLC-HRMS Analysis

-

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Q-Exactive or Triple-Quadrupole instrument.[6][20]

-

Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[20]

-

Data Acquisition: For targeted analysis, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor the specific mass transitions for HMG, GSH, and GSSG.

-

Validation: The use of stable isotope-labeled internal standards for GSH and GSSG is crucial for accurate quantification, correcting for matrix effects and variations in instrument response.[19]

-

Workflow Diagram

Sources

- 1. The Formation of S-[1-(N2-deoxyguanosinyl)methyl]glutathione between Glutathione and DNA Induced by Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Glutathione-Dependent Detoxification System Is Required for Formaldehyde Resistance and Optimal Survival of Neisseria meningitidis in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "ROLE OF GLUTATHIONE IN FORMALDEHYDE METABOLISM AND TOXICITY" by ROBERT H KU [digitalcommons.library.tmc.edu]

- 4. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-Time Monitoring of Glutathione in Living Cells Reveals that High Glutathione Levels Are Required to Maintain Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. This compound dehydrogenase(EC 1.1.1.284) - Creative Enzymes [creative-enzymes.com]

- 9. This compound synthase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. UHPLC-HRMS-Based Analysis of S-Hydroxymethyl-Glutathione, GSH, and GSSG in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. Evidence for the identity of glutathione-dependent formaldehyde dehydrogenase and class III alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. S-formylglutathione hydrolase - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. S-formylglutathione hydrolase activity | SGD [yeastgenome.org]

- 18. Lifelong Glutathione Deficiency in Mice Increased Lifespan and Delayed Age-Related Motor Declines [aginganddisease.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Glutathione stability in whole blood: effects of various deproteinizing acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dwl_clicks [fda.gov.tw]

interaction of S-(Hydroxymethyl)glutathione with cellular macromolecules

An In-Depth Technical Guide to the Interaction of S-(Hydroxymethyl)glutathione with Cellular Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HMG) is a pivotal, yet transient, intermediate in the cellular metabolism of formaldehyde, a ubiquitous and toxic endogenous and environmental compound. Formed through the spontaneous reaction of formaldehyde with the cellular antioxidant glutathione (GSH), HMG stands at a critical juncture between detoxification and toxicity. While its enzymatic conversion to formate represents a primary defense mechanism, the inherent reactivity of HMG facilitates its interaction with a range of cellular macromolecules, including proteins and nucleic acids. These interactions can lead to the formation of stable and transient adducts, contributing to cellular dysfunction, genotoxicity, and the broader toxicological and carcinogenic profile of formaldehyde. This guide provides a comprehensive technical overview of the chemistry, metabolism, and macromolecular interactions of HMG, offering insights into its biological significance and outlining state-of-the-art methodologies for its study.

Introduction: The Dual Role of this compound

Formaldehyde is an unavoidable cellular metabolite and a pervasive environmental toxin. Its high reactivity with biological macromolecules necessitates efficient detoxification pathways to maintain cellular homeostasis. The primary route for formaldehyde detoxification in most organisms involves its conjugation with glutathione (GSH), a major cellular nucleophile present in millimolar concentrations, to form this compound (HMG)[1][2]. This reaction can occur spontaneously and is also catalyzed by this compound synthase[3].

HMG is subsequently oxidized by this compound dehydrogenase, an enzyme also known as class III alcohol dehydrogenase (ADH3) or glutathione-dependent formaldehyde dehydrogenase, to S-formylglutathione[4][5][6]. The metabolic pathway is completed by the hydrolysis of S-formylglutathione to formate and the regeneration of GSH[1]. While this pathway is crucial for cellular protection, the electrophilic nature of HMG allows it to engage in off-pathway reactions, leading to the modification of cellular macromolecules and contributing to the toxic effects of formaldehyde[1][7].

The Chemistry and Cellular Metabolism of HMG

This compound is an S-substituted oligopeptide, specifically a thiohemiacetal formed from the thiol group of the cysteine residue in glutathione and formaldehyde[8][9][10]. Its formation is a reversible reaction, but the subsequent enzymatic oxidation drives the detoxification process forward[9][10].

Key Physicochemical Properties of HMG

| Property | Value | Source |

| Molecular Formula | C11H19N3O7S | [11][12] |

| Average Molecular Weight | 337.35 g/mol | [11][12] |

| Synonyms | serGSH, Formaldehyde-glutathione thiohemiacetal | [8][13] |

| Cellular Location | Cytoplasm | [8] |

The metabolic fate of HMG is a critical determinant of cellular exposure to formaldehyde's reactive potential. The following diagram illustrates the central role of HMG in formaldehyde metabolism.

Caption: Metabolic pathway of formaldehyde detoxification via this compound.

Interaction of HMG with Nucleic Acids

The genotoxicity of formaldehyde is a significant concern, and the interaction of HMG with DNA is a key mechanism underlying this effect. HMG can act as a carrier of the reactive hydroxymethyl group, facilitating its transfer to nucleophilic sites on DNA bases.

Formation of DNA Adducts